5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid
CAS No.:
Cat. No.: VC18421893
Molecular Formula: C29H16O9
Molecular Weight: 508.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H16O9 |
|---|---|
| Molecular Weight | 508.4 g/mol |
| IUPAC Name | 5-[7-(3,5-dicarboxyphenyl)-9-oxofluoren-2-yl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
| Standard InChI Key | RRKFNFUOAWYRPX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)C4=C2C=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid features a central fluorenone core (9-oxofluorene) substituted at the 2- and 7-positions with isophthalic acid groups. The conjugated π-system of the fluorenone moiety combines with the electron-withdrawing carboxylic acid substituents to create a planar, rigid structure conducive to intermolecular stacking interactions .
Key structural parameters:
The extended conjugation system (Figure 1) enables charge delocalization, while the carboxylic acid groups provide sites for coordination chemistry and hydrogen bonding .
Synthetic Approaches and Purification
Synthesis Pathways
While explicit synthetic details remain proprietary, retrosynthetic analysis suggests two plausible routes:
Route A:
-
Suzuki-Miyaura coupling of 2,7-dibromo-9-fluorenone with isophthalic acid pinacol boronic esters
-
Acidic hydrolysis of boronate protecting groups
Route B:
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Ullmann condensation between 2,7-diiodo-9-fluorenone and methyl 5-bromoisophthalate
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Saponification of methyl esters using LiOH/THF/H<sub>2</sub>O
-
Column chromatography purification (silica gel, ethyl acetate/hexane)
Typical yields range from 35-45% after optimization, with purity >98% achievable via recrystallization .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data from analogous fluorenone derivatives shows:
| Thermal Event | Temperature Range (°C) | ΔH (J/g) | Source |
|---|---|---|---|
| Glass Transition (T<sub>g</sub>) | 215-225 | 12.4 | |
| Decomposition Onset | 385-395 | - |
The compound exhibits excellent thermal stability up to 300°C under nitrogen, making it suitable for high-temperature processing in polymer applications .
Applications in Advanced Materials
Organic Electronics
The planar conjugated structure enables applications as:
-
Polymer Solar Cells (PSCs): Serves as electron-deficient building block in donor-acceptor copolymers, achieving power conversion efficiencies >8% in PTB7-Th derivatives
-
Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s reported in polyfluorene blends
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Electroluminescent Devices: Blue-emitting layers with CIE coordinates (0.16, 0.09) in OLED prototypes
Metal-Organic Frameworks (MOFs)
The tetracarboxylic acid functionality facilitates construction of 3D coordination networks:
| MOF Property | Value | Source |
|---|---|---|
| BET Surface Area | 1,450 m²/g | |
| CO<sub>2</sub> Uptake (298K) | 4.2 mmol/g | |
| H<sub>2</sub> Storage | 1.8 wt% at 77K |
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use face shield |
| Respiratory Tract Irritation | H335 | Use fume hood |
Recommended storage: Sealed containers under dry argon at 2-8°C .
Comparative Analysis with Analogues
The meta-substituted isophthalic acid groups enhance solubility and intermolecular charge transfer compared to para-substituted analogues .
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